An In-depth Technical Guide to the Physicochemical Properties of 4-(Hydroxymethyl)-3-methoxybenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(Hydroxymethyl)-3-methoxybenzoic acid
Introduction
4-(Hydroxymethyl)-3-methoxybenzoic acid, a substituted benzoic acid derivative, is a molecule of significant interest in the fields of pharmaceutical and chemical synthesis. Its unique trifunctional structure, featuring a carboxylic acid, a hydroxymethyl group, and a methoxy group on an aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, offering a blend of available data and predictive insights. It is intended for researchers, scientists, and drug development professionals to facilitate its effective application in research and development.
Chemical Identity and Structure
The structural integrity of a molecule is fundamental to its chemical behavior. 4-(Hydroxymethyl)-3-methoxybenzoic acid is characterized by the following identifiers:
| Property | Value | Source |
| IUPAC Name | 4-(Hydroxymethyl)-3-methoxybenzoic acid | N/A |
| CAS Number | 955117-56-3 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)O)CO | N/A |
| InChI Key | N/A | N/A |
The arrangement of the functional groups on the benzene ring dictates its reactivity and interactions with other molecules. The carboxylic acid group imparts acidic properties, the hydroxymethyl group provides a site for esterification or oxidation, and the methoxy group influences the electronic properties of the aromatic ring.
Solubility Determination
Principle: Solubility is a critical parameter, especially in drug development, as it influences bioavailability. The "shake-flask" method is a common technique to determine equilibrium solubility.
Methodology: Shake-Flask Method
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Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate) should be chosen.
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Procedure: a. An excess amount of 4-(Hydroxymethyl)-3-methoxybenzoic acid is added to a known volume of each solvent in a sealed vial. b. The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. c. The resulting saturated solutions are filtered through a 0.45 µm syringe filter to remove any undissolved solid. d. The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the acid is 50% ionized. Potentiometric titration is a standard method for its determination.
Methodology: Potentiometric Titration
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Solution Preparation: a. A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized. b. A solution of 4-(Hydroxymethyl)-3-methoxybenzoic acid of known concentration (e.g., 0.01 M) is prepared in a suitable solvent (e.g., a water-cosolvent mixture if solubility in water is low).
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Titration: a. A calibrated pH meter is used to monitor the pH of the acid solution. b. The standard base solution is added incrementally from a burette, and the pH is recorded after each addition.
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Data Analysis: a. A titration curve of pH versus the volume of base added is plotted. b. The equivalence point (the point of steepest inflection) is determined from the first or second derivative of the titration curve. c. The volume of base at the half-equivalence point is calculated. The pH at this half-equivalence point is equal to the pKa of the acid.
Spectroscopic and Chromatographic Analysis
Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types.
Predicted Spectral Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the hydroxymethyl group protons, and the carboxylic acid proton. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the hydroxymethyl carbon.
Experimental Protocol: NMR Sample Preparation
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Sample Preparation: Approximately 5-10 mg of 4-(Hydroxymethyl)-3-methoxybenzoic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
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Analysis: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Expected Characteristic Absorptions:
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O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp band around 1700-1680 cm⁻¹.
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C-O stretch (carboxylic acid and methoxy): Bands in the region of 1320-1210 cm⁻¹ and 1275-1200 cm⁻¹, respectively.
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O-H stretch (hydroxymethyl): A band around 3500-3200 cm⁻¹.
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Aromatic C-H stretch: Bands above 3000 cm⁻¹.
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Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.
Experimental Protocol: KBr Pellet Method
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Sample Preparation: 1-2 mg of the compound is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
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Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
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Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
UV-Visible Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings.
Expected Absorption Maxima (λmax): Benzoic acid derivatives typically exhibit two main absorption bands in the UV region. For 4-(Hydroxymethyl)-3-methoxybenzoic acid, these are expected around 230 nm and 280 nm.
Experimental Protocol: Solution-Phase UV-Vis Spectroscopy
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Solution Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).
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Analysis: The UV-Vis spectrum is recorded using a spectrophotometer, scanning a range from approximately 200 to 400 nm. The wavelengths of maximum absorbance (λmax) are identified.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity assessment, a reversed-phase HPLC method with UV detection is commonly employed.
General Protocol for Purity Assessment:
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used. A gradient elution may be necessary to separate impurities with different polarities.
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Detection: A UV detector is set to a wavelength where the analyte has strong absorbance (e.g., one of the λmax values determined by UV-Vis spectroscopy).
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Sample Preparation: A solution of the compound is prepared in the mobile phase or a suitable solvent.
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Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Reactivity and Stability
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Reactivity: The carboxylic acid group can undergo typical reactions such as esterification and amide formation. The hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, and it can also be esterified. The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing methoxy and hydroxymethyl groups.
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Stability: As a solid, 4-(Hydroxymethyl)-3-methoxybenzoic acid is expected to be stable under normal storage conditions. In solution, its stability may be pH-dependent.
Conclusion
4-(Hydroxymethyl)-3-methoxybenzoic acid is a valuable building block in organic synthesis with potential applications in the pharmaceutical industry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed protocols for their experimental determination. While a lack of extensive experimental data for this specific molecule necessitates the use of predictive methods and analogies to similar compounds, the information and methodologies presented herein provide a solid foundation for researchers and scientists working with this compound. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of this versatile molecule.
References
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FooDB. Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). [Link]
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CP Lab Safety. 4-(Hydroxymethyl)-3-Methoxybenzoic Acid, 98% Purity, C9H10O4, 1 gram. [Link]
